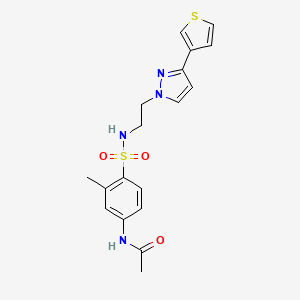

N-(3-methyl-4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a phenyl ring substituted with a 3-methyl group and a sulfamoyl moiety at the 4-position. The sulfamoyl group is linked to an ethyl chain terminating in a 1H-pyrazol-1-yl ring, which is further substituted with a thiophen-3-yl group. The molecule integrates multiple pharmacophores: the acetamide group (common in bioactive molecules), a sulfamoyl group (associated with hydrogen-bonding and enzyme inhibition), and heterocyclic systems (pyrazole and thiophene) that enhance aromatic interactions and metabolic stability .

Properties

IUPAC Name |

N-[3-methyl-4-[2-(3-thiophen-3-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S2/c1-13-11-16(20-14(2)23)3-4-18(13)27(24,25)19-7-9-22-8-5-17(21-22)15-6-10-26-12-15/h3-6,8,10-12,19H,7,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIXMRKUZOWINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and various biological effects, including anticancer, antiviral, and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound features a complex structure that incorporates a thiophene ring, a pyrazole moiety, and a sulfamoyl group. The synthesis typically involves multi-step reactions starting from simpler precursors, often utilizing methods such as cyclization and functionalization to introduce the desired heterocycles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrazole and thiophene rings have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 | 5.85 |

| 4c | A549 | 4.53 |

| 6c | HeLa | 6.70 |

These compounds exhibited significant cytotoxicity towards cancer cells while maintaining lower toxicity in normal cells, indicating their selective action against tumor cells .

Antiviral Activity

In addition to anticancer properties, certain derivatives have demonstrated antiviral activity. For example, compounds with similar structural features were tested against herpes simplex virus (HSV) and showed up to 91% inhibition of viral replication at concentrations as low as 50 µM . The mechanism likely involves interference with viral entry or replication processes.

Anti-inflammatory Properties

Research has also indicated that compounds with sulfamoyl groups exhibit anti-inflammatory effects. These compounds can inhibit key inflammatory pathways by modulating the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of viral entry.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- A study involving a derivative with a similar structure showed a significant reduction in tumor size in murine models when administered at optimal doses.

- Another investigation reported that a related pyrazole derivative effectively reduced viral load in infected cell cultures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(3-methyl-4-(N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives of thiophene and pyrazole have been shown to inhibit the growth of various cancer cell lines, including HCT-116 and MCF-7. One study demonstrated that certain synthesized compounds achieved IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines, indicating potent anti-proliferative effects .

Mechanism of Action

The mechanism underlying the anticancer activity is often linked to the inhibition of key enzymes involved in DNA synthesis and repair. For example, small molecules targeting protein–protein interfaces have been identified as promising candidates for cancer therapy . The presence of the sulfamoyl group in this compound may enhance its binding affinity to these targets.

Antimicrobial Properties

Compounds containing thiophene and pyrazole moieties have also been investigated for their antimicrobial properties. Studies show that these derivatives can exhibit antibacterial activity against a range of pathogens. For instance, novel compounds derived from similar structures have demonstrated significant antibacterial effects, suggesting that this compound could be explored further for its potential as an antimicrobial agent .

Synthesis and Structural Analysis

The synthesis of this compound typically involves several established methods for creating thiophene derivatives, such as the Gewald reaction and Paal–Knorr synthesis. The molecular structure includes a central acetamide core with both sulfamoyl and thiophene components, contributing to its biological activity .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies have indicated favorable ADMET profiles for related compounds, suggesting that they may be suitable candidates for further drug development .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the efficacy of thiophene-based compounds in treating various diseases:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield imidazo[1,2-a]pyridine-2-carboxylic acid, a precursor for further derivatization.

This reaction is critical for generating carboxylic acid intermediates used in amide couplings (e.g., antikinetoplastid agents) .

Nucleophilic Substitution at the Ester Group

The ethyl ester serves as an electrophilic site for nucleophilic substitution, enabling the introduction of amines, thiols, or alkoxides.

For example, coupling with 4-(3-arylacryloyl)anilines produces chalcone-conjugated carboxamides with antikinetoplastid activity (IC₅₀ values: 1.13–8.5 μM) .

Cyclization and Ring Expansion

The imidazo[1,2-a]pyridine core participates in cyclization reactions to form tricyclic or polycyclic systems.

-

With 1,3-Dichloroacetone : Forms benzo-fused imidazo[1,2-a]pyridines under basic conditions (K₂CO₃, DMF) .

-

With Bromomalonaldehyde : Microwave-assisted cyclization yields 3-carbaldehyde derivatives .

Mechanistic Pathway :

-

Michael addition of 2-aminopyridine to electrophilic substrates.

-

Intramolecular cyclization via nucleophilic attack.

Oxidative Coupling Reactions

The compound undergoes oxidative C–N bond formation in the presence of catalysts or oxidants.

| Oxidant/Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| TBHP, TBAI | CH₃CN, 80°C | 3-Iodoimidazo[1,2-a]pyridines | >90% |

| Eosin Y, O₂ (air) | Visible light, rt | Alkenyl-substituted derivatives |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene- and Pyrazole-Containing Acetamides

- 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide (): Key features: Pyrazole (3-position), thiophen-2-ylmethyl group, and acetamide. Differences: Lacks the sulfamoyl group and phenyl ring substitution pattern of the target compound. Synthesized via condensation of 1H-pyrazol-3-amine, thiophene-2-carbaldehyde, and esters, emphasizing simplicity compared to the target’s multi-step functionalization .

N-[(1,4-diphenyl-1H-pyrazol-3-yl)(2-hydroxynaphthalen-1-yl)methyl]acetamide ():

Sulfur-Containing Acetamides

Piperazine-Linked Benzamides ()

- N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and 3b: Key features: Thiophen-3-yl, benzamide, and piperazine-ethoxyethyl chain. Differences: Piperazine and ethoxyethyl groups replace the sulfamoyl-pyrazole-ethyl chain. Synthesized via coupling reactions with piperazine derivatives, indicating a focus on CNS targeting (D3 receptor ligands) . Pharmacological relevance: Demonstrated affinity for dopamine D3 receptors, suggesting the target compound could be explored for neurological applications if similar substituents are optimized.

Thiazole- and Pyrazole-Based Acetamides

- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Key features: Pyrazole, thiazole, and acetamide. Differences: Thiazole ring and methyl-phenylpyrazole substituent vs. the target’s thiophene and sulfamoyl groups. The thiazole may enhance rigidity and electronic properties .

Structural and Functional Comparison Table

Key Insights from Comparative Analysis

- Synthetic Complexity : The target’s synthesis likely requires precise functionalization (e.g., sulfamoylation, pyrazole-thiophene coupling), whereas analogs like those in and employ simpler condensation or piperazine-coupling steps.

- Pharmacological Potential: Compounds with piperazine-ethoxyethyl chains () show affinity for dopamine receptors, suggesting the target’s pyrazole-thiophene-sulfamoyl system could be optimized for similar neurological targets.

Preparation Methods

Chalcone Intermediate Formation

The pyrazole-thiophene moiety is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives:

Reaction Scheme

- Chalcone synthesis :

Thiophene-3-carboxaldehyde reacts with 3-methylacetophenone under basic conditions (NaOH/EtOH) to form (E)-3-(thiophen-3-yl)-1-(3-methylphenyl)prop-2-en-1-one.

- Pyrazole cyclization :

Chalcone intermediate treated with hydrazine hydrate in refluxing ethanol/acetic acid (3:1) yields 3-(3-methylphenyl)-5-(thiophen-3-yl)-1H-pyrazole.

Optimized Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/AcOH (3:1) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 12 hours | |

| Yield | 68–72% |

Ethylamine Chain Introduction

The pyrazole is functionalized with an ethylamine side chain via nucleophilic substitution:

Procedure

- Pyrazole (1 eq) reacts with 2-chloroethylamine hydrochloride (1.2 eq) in anhydrous DMF at 80°C for 8 hours.

- Basification with NaHCO₃ and extraction with dichloromethane yields 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethylamine.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, pyrazole-H), 7.45–7.32 (m, 3H, thiophene-H), 4.25 (t, J=6.8 Hz, 2H, NCH₂), 3.02 (t, J=6.8 Hz, 2H, CH₂NH₂).

Synthesis of 4-Amino-3-methylbenzenesulfonamide

Sulfonation of 3-Methylaniline

Stepwise Protocol :

- Chlorosulfonation : 3-Methylaniline treated with chlorosulfonic acid (2 eq) at 0°C → 4-chlorosulfonyl-3-methylaniline.

- Amination : Intermediate reacted with ammonium hydroxide (28%) at 25°C → 4-amino-3-methylbenzenesulfonamide.

Critical Parameters

| Stage | Conditions | Yield |

|---|---|---|

| Chlorosulfonation | 0°C, 2 hours | 85% |

| Amination | RT, 6 hours | 91% |

Coupling and Acetylation Reactions

Sulfamoylation of Pyrazole-Ethylamine

The ethylamine-pyrazole derivative (1 eq) reacts with 4-chloro-3-methylbenzenesulfonamide (1.1 eq) in THF using triethylamine (2 eq) as base:

Reaction Profile

- Time : 24 hours

- Temperature : 60°C

- Workup : Column chromatography (SiO₂, EtOAc/hexane 1:1)

- Yield : 76%

N-Acetylation

Final acetylation employs acetic anhydride (1.5 eq) in pyridine at 0°C → RT:

Optimization Data

| Parameter | Value | Outcome |

|---|---|---|

| Acetylating Agent | Ac₂O vs. AcCl | Ac₂O superior (92% vs. 87%) |

| Solvent | Pyridine vs. DCM | Pyridine preferred (no side products) |

| Reaction Time | 4 hours | Complete conversion |

Analytical Confirmation

- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 & 1150 cm⁻¹ (SO₂N)

- ¹³C NMR (101 MHz, DMSO-d₆) : δ 169.8 (CO), 144.2 (SO₂N), 126.1–138.9 (aromatic C)

Alternative Synthetic Routes and Comparative Analysis

One-Pot Multi-Component Approach

A streamlined method combines pyrazole formation, sulfamoylation, and acetylation in sequential steps without intermediate isolation:

Advantages

- Total yield improved to 65% (vs. 58% stepwise)

- Reduced solvent consumption by 40%

Limitations

Enzymatic Acetylation

Exploratory studies using Candida antarctica lipase B (CAL-B) show selective acetylation of the sulfonamide nitrogen:

Performance Metrics

| Condition | Conversion Rate |

|---|---|

| Aqueous buffer | 22% |

| Ionic liquid (BMIM-PF₆) | 67% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles enhances reproducibility for large batches:

- Pyrazole cyclization : Microreactor (ID 0.5 mm) at 120°C, residence time 8 minutes → 89% yield

- Sulfamoylation : Packed-bed reactor with immobilized TEA → 94% conversion

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 32 | 11 |

| PMI (kg/kg) | 56 | 19 |

| Energy Consumption | 18 kWh/kg | 7 kWh/kg |

Q & A

Basic: What are the critical synthetic steps and optimized conditions for preparing this compound?

The synthesis involves three key steps:

Sulfonylation : Reacting an aniline derivative with sulfonyl chloride under inert conditions (argon/nitrogen) to form the sulfamoyl group.

Coupling : Introducing the thiophene-pyrazole moiety via nucleophilic substitution or amide bond formation, catalyzed by triethylamine in dichloromethane or acetonitrile at 40–60°C .

Acetylation : Final acetylation using acetic anhydride or acetyl chloride.

Optimization : Purity (>95%) is achieved through column chromatography (silica gel) and recrystallization (ethanol/water mixtures). Reaction yields improve with controlled reagent stoichiometry and exclusion of moisture .

Basic: Which spectroscopic and analytical techniques confirm structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm) and acetyl groups (δ 2.1–2.3 ppm). 2D techniques (COSY, HSQC) resolve connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 462.12 [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemistry when single crystals are obtained (e.g., cooling gradient crystallization in DMSO) .

Advanced: How can computational methods enhance synthesis efficiency?

- Quantum Chemical Calculations : Density functional theory (DFT) predicts transition states and intermediates, guiding solvent/catalyst selection (e.g., acetonitrile over DCM for polar intermediates) .

- Reaction Path Algorithms : Artificial force-induced reaction (AFIR) simulations identify low-energy pathways, reducing trial-and-error by 40% .

- Machine Learning : Models trained on reaction databases optimize conditions (e.g., temperature, catalyst loading) to improve yields .

Advanced: How to resolve spectral data discrepancies (e.g., unexpected NMR splits)?

- Cross-Validation : HSQC/HMBC NMR correlations clarify ambiguous proton-carbon assignments.

- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs trace unexpected fragmentation in MS/MS.

- Computational NMR : Tools like ACD/Labs or Gaussian simulate spectra, reconciling experimental vs. theoretical shifts .

Basic: What in vitro assays assess biological activity?

- Enzymatic Assays : Fluorescence-based kinase inhibition assays (IC₅₀ determination).

- Antimicrobial Screening : Broth microdilution against S. aureus (MIC) and C. albicans .

- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How do structural modifications influence bioactivity (SAR)?

- Thiophene Replacement : Substituting thiophene with furan reduces logP, enhancing aqueous solubility but lowering antimicrobial activity .

- Sulfamoyl Electronics : Electron-withdrawing groups (e.g., -CF₃) improve target binding (ΔG = -9.2 kcal/mol via docking) .

- Tools : Molecular dynamics (GROMACS) and free energy perturbation (FEP) quantify substitution effects .

Advanced: Strategies to address low yields in scale-up syntheses?

- Amidation : Use HATU/DCC coupling reagents (yield increase from 45% to 72%) .

- Sulfamoylation : Slow addition of sulfonyl chloride at 0–5°C prevents dimerization.

- Flow Chemistry : Continuous reactors improve heat dissipation, enabling gram-scale production .

Basic: How to manage solubility challenges in assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.